molecular formula C22H48N2O10Si2 B573702 2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate CAS No. 178884-91-8

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate

Cat. No.: B573702
CAS No.: 178884-91-8
M. Wt: 556.8
InChI Key: VJMIPXVKIZUSKF-UHFFFAOYSA-N
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Description

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate is a versatile organosilane compound. It is known for its unique properties, which make it suitable for various applications in scientific research and industry. This compound is particularly valued for its ability to form strong bonds with both organic and inorganic materials, making it an essential component in the development of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of 3-aminopropyltriethoxysilane with ethylene carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 3-aminopropyltriethoxysilane with ethylene carbonate:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the consistent quality of the product. The industrial production process may also include purification steps such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are crucial for the formation of cross-linked networks in coatings and adhesives.

    Substitution: The compound can participate in substitution reactions with other functional groups, allowing for the modification of its properties.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

    Condensation: Often facilitated by the presence of acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used to introduce different functional groups.

Major Products Formed

    Hydrolysis: Formation of silanol groups.

    Condensation: Formation of siloxane bonds and cross-linked networks.

    Substitution: Modified organosilane compounds with different functional groups.

Scientific Research Applications

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.

    Biology: Employed in the functionalization of surfaces for biosensors and biochips.

    Medicine: Utilized in drug delivery systems and tissue engineering due to its biocompatibility and ability to form stable bonds with biological molecules.

    Industry: Applied in the formulation of advanced coatings, adhesives, and sealants to enhance their performance and durability.

Mechanism of Action

The mechanism of action of 2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds provide excellent adhesion and stability, making the compound effective in various applications. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and the formation of cross-linked networks.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methacryloyloxy)ethyl [3-(triethoxysilyl)propyl]carbamate
  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Triethoxysilyl)propyl isocyanate

Comparison

Compared to similar compounds, 2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate offers unique advantages such as enhanced stability and versatility in forming strong bonds with a wide range of substrates. Its dual triethoxysilyl groups provide multiple points of attachment, making it particularly effective in applications requiring robust adhesion and durability.

Properties

IUPAC Name

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl N-(3-triethoxysilylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N2O10Si2/c1-7-29-35(30-8-2,31-9-3)19-13-15-23-21(25)27-17-18-28-22(26)24-16-14-20-36(32-10-4,33-11-5)34-12-6/h7-20H2,1-6H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMIPXVKIZUSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)OCCOC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2O10Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

178884-91-8
Record name Poly(oxy-1,2-ethanediyl), α-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-ω-[[[[3-(triethoxysilyl)propyl]amino]carbonyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178884-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

556.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119777-50-3, 178884-91-8
Record name C,C′-1,2-Ethanediyl bis[N-[3-(triethoxysilyl)propyl]carbamate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119777-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis-[(3-triethoxysilylpropyl)aminocarbonyl]polyethylene oxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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